![molecular formula C19H17ClN2O4S B2579954 Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 897616-90-9](/img/structure/B2579954.png)
Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. It also contains a chlorophenoxy group and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The benzothiazole ring system is aromatic, and the chlorophenoxy and acetyl groups would add to the molecular complexity .Scientific Research Applications
Applications in Drug Development and Biological Activity
Aldose Reductase Inhibitors for Diabetic Complications : Benzothiazole derivatives have been synthesized and evaluated as aldose reductase inhibitors, showing potential as novel drugs for treating diabetic complications. The compounds exhibited significant inhibitory potency, indicating their therapeutic potential (Sher Ali et al., 2012).
Antimicrobial Activity : Certain benzothiazole derivatives have been synthesized to explore their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Gülhan Turan-Zitouni et al., 2004).
Anticancer Activity : Novel 4-thiazolidinones with benzothiazole moiety have been screened for antitumor activity, with some compounds showing effectiveness against various cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer therapy (D. Havrylyuk et al., 2010).
Antihypertensive α-Blocking Agents : Research on thiosemicarbazides, triazoles, and Schiff bases derived from benzothiazole compounds has demonstrated good antihypertensive α-blocking activity with low toxicity. This opens up possibilities for the development of new antihypertensive drugs (B. F. Abdel-Wahab et al., 2008).
Mechanism of Action
The mechanism of action of this compound is not clear without specific context or application. If it’s intended for use as a drug, the mechanism of action would depend on the biological target. If it’s intended for use in materials science, the mechanism might refer to how it interacts with other components of a material .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-12-3-8-15-16(9-12)27-19(22(15)10-18(24)25-2)21-17(23)11-26-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKZQTDQTXZLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate |
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